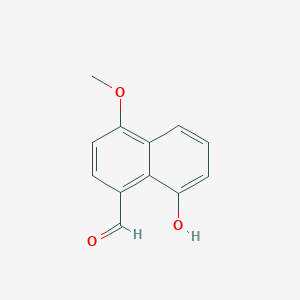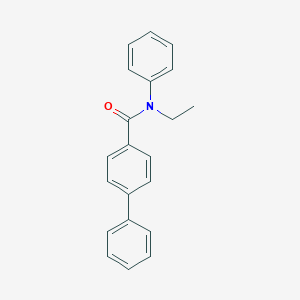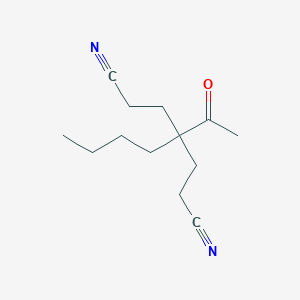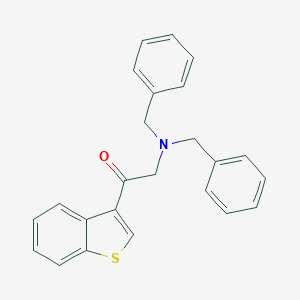![molecular formula C15H21NO3S B274509 2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B274509.png)
2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone, also known as MSME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the brain. The compound has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, leading to an increase in the levels of acetylcholine in the brain. This compound has also been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, this compound has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of key enzymes and receptors in the brain, the modulation of neurotransmitter levels, and the enhancement of synaptic plasticity. The compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone in lab experiments is its potent inhibitory effects on key enzymes and receptors in the brain. This makes it a valuable tool for studying the role of these targets in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of this compound's effects on other targets in the brain, such as GABA receptors and ion channels. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone is synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylpiperidin-1-amine, followed by the reaction of the resulting product with ethyl chloroformate. The final product is obtained through purification and crystallization.
科学的研究の応用
2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to exhibit potent inhibitory effects on several enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. This compound has also been investigated for its potential as a neuroprotective agent and a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C15H21NO3S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)sulfonyl-1-(3-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C15H21NO3S/c1-12-5-7-14(8-6-12)20(18,19)11-15(17)16-9-3-4-13(2)10-16/h5-8,13H,3-4,9-11H2,1-2H3 |
InChIキー |
CIONVYFPYXALNS-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CC1CCCN(C1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B274429.png)
![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)

![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)




![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)
